molecular formula C21H27N3O3 B2396629 3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097863-64-2

3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2396629
CAS No.: 2097863-64-2
M. Wt: 369.465
InChI Key: WJNVBXUYJQSVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenylbutanoyl Group: This step involves the acylation of the piperidine ring using phenylbutanoyl chloride in the presence of a base such as triethylamine.

    Formation of the Imidazolidine-2,4-dione Core: This is typically achieved through the reaction of the intermediate with urea or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-1-[1-(3-phenylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione
  • 3-Cyclopropyl-1-[1-(3-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione

Uniqueness

3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl group and phenylbutanoyl moiety contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15(16-5-3-2-4-6-16)13-19(25)22-11-9-17(10-12-22)23-14-20(26)24(21(23)27)18-7-8-18/h2-6,15,17-18H,7-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNVBXUYJQSVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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